molecular formula C15H21ClFNO4S2 B2651486 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097860-42-7

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No. B2651486
CAS RN: 2097860-42-7
M. Wt: 397.9
InChI Key: URIOCLMKTRFUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, also known as CFTRinh-172, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cystic fibrosis research. The compound is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating the flow of ions across epithelial membranes in various tissues, including the lungs, pancreas, and intestine.

Scientific Research Applications

  • Corrosion Inhibition Properties : Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron. Studies involving quantum chemical calculations and molecular dynamics simulations have revealed significant insights into their binding energies and reactivity parameters, which could be relevant for understanding the properties of the compound (Kaya et al., 2016).

  • Structural Characterization in Drug Development : Research on methylbenzenesulfonamide derivatives, including those with piperidine structures, has shown their potential in drug development, particularly as antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

  • Kinetic Studies in Chemical Reactions : The kinetics of reactions involving piperidine with other compounds have been a subject of study. For instance, the reaction kinetics of 1-fluoro-2,4-dinitrobenzene with piperidine in various aqueous solutions provide insights into the reaction rates and the influence of different parameters such as water mole fraction and polarity (Yangjeh & Gholami, 2003).

  • Anti-inflammatory Activity : Piperidine derivatives, particularly those with benzenesulfonyl substituents, have been studied for their anti-inflammatory activities. The introduction of N-benzenesulfonyl substituents has shown to significantly change the configuration and improve the anti-inflammatory properties of these compounds (Li et al., 2018).

  • Synthesis and Analytical Applications : The synthesis and characterization of compounds involving piperidine and benzenesulfonyl groups have been explored in various studies. These include methods for analyzing aliphatic amines in water and the synthesis of novel compounds with potential applications in cancer treatment https://consensus.app/papers/synthesis-propanamide-derivatives-bearing-evaluation-rehman/4d2e37fbb673570882a301fdb8cde397/?utm_source=chatgpt" target="_blank">(Sacher, Lenz, & Brauch, 1997; Rehman et al., 2018)

  • Pharmacokinetics and Drug Metabolism : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including those with piperidine structures, have been studied. These studies provide insights into the systemic clearance and metabolic stability of such compounds, which could be relevant for understanding the pharmacokinetics of the compound (Teffera et al., 2013).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)13-4-3-7-18(9-13)24(21,22)12-5-6-15(17)14(16)8-12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIOCLMKTRFUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

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